4-[(2-Pyridinylamino)methyl]phenol
Description
4-[(2-Pyridinylamino)methyl]phenol is a phenolic derivative featuring a pyridinylamino-methyl substituent at the para position of the benzene ring. Structurally, it consists of a phenol group linked via a methylene bridge to a 2-aminopyridine moiety. This compound shares structural similarities with pharmaceutical agents like Fenyramidol (α-[(2-Pyridylamino)methyl]benzyl alcohol), which is used for its muscle relaxant properties .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c15-11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-8,15H,9H2,(H,13,14) |
InChI Key |
JGOVHMYSXVVYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Phenol vs. Benzyl Alcohol: The phenolic -OH in the target compound offers higher acidity (pKa ~10) compared to the benzyl alcohol group in Fenyramidol (pKa ~15), enhancing solubility and hydrogen-bonding capacity .
Tyrosinase Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type | Mechanism Insights |
|---|---|---|---|
| 4-[Bis(thiazol-2-ylamino)methyl]phenol | 29.71 | Competitive | Binds enzyme active site, displaces substrate |
| Kojic Acid (Reference) | 72.27 | Non-competitive | Chelates copper cofactor |
| Ascorbic Acid (Reference) | 385.6 | Mixed | Reduces dopaquinone intermediates |
Key Findings :
- The thiazole derivative exhibits 2.4× and 13× higher tyrosinase inhibition than kojic acid and ascorbic acid, respectively . Its bis-thiazole structure likely enhances binding via sulfur-mediated interactions.
- The phenolic -OH could further stabilize enzyme interactions.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-[Bis(thiazol-2-ylamino)methyl]phenol | Fenyramidol |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 2.3 |
| Aqueous Solubility | Moderate (phenol enhances) | Low (thiazole hydrophobicity) | Low (benzyl alcohol) |
| Hydrogen-Bond Donors | 2 (-OH, -NH-) | 3 (-OH, two -NH-) | 2 (-OH, -NH-) |
Implications :
- Thiazole derivatives may exhibit higher membrane permeability due to increased lipophilicity .
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